Cas no 1804102-63-3 (Methyl 2-chloro-6-(2-chloropropanoyl)benzoate)

Methyl 2-chloro-6-(2-chloropropanoyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-chloro-6-(2-chloropropanoyl)benzoate
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- インチ: 1S/C11H10Cl2O3/c1-6(12)10(14)7-4-3-5-8(13)9(7)11(15)16-2/h3-6H,1-2H3
- InChIKey: XQWDRFUGOZJRGJ-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(C1C=CC=C(C=1C(=O)OC)Cl)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 280
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 43.4
Methyl 2-chloro-6-(2-chloropropanoyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015014422-1g |
Methyl 2-chloro-6-(2-chloropropanoyl)benzoate |
1804102-63-3 | 97% | 1g |
1,504.90 USD | 2021-06-21 | |
Alichem | A015014422-250mg |
Methyl 2-chloro-6-(2-chloropropanoyl)benzoate |
1804102-63-3 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
Alichem | A015014422-500mg |
Methyl 2-chloro-6-(2-chloropropanoyl)benzoate |
1804102-63-3 | 97% | 500mg |
855.75 USD | 2021-06-21 |
Methyl 2-chloro-6-(2-chloropropanoyl)benzoate 関連文献
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
Methyl 2-chloro-6-(2-chloropropanoyl)benzoateに関する追加情報
Comprehensive Overview of Methyl 2-chloro-6-(2-chloropropanoyl)benzoate (CAS No. 1804102-63-3)
Methyl 2-chloro-6-(2-chloropropanoyl)benzoate (CAS No. 1804102-63-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its unique chlorinated and carbonyl functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, featuring a benzoate core with chloro and propanoyl substituents, makes it a valuable building block for designing complex molecules. Researchers often explore its reactivity in cross-coupling reactions and nucleophilic substitutions, aligning with the growing demand for sustainable and efficient synthetic methodologies.
In recent years, the compound has been linked to advancements in drug discovery and crop protection technologies. With the rise of precision agriculture and green chemistry, Methyl 2-chloro-6-(2-chloropropanoyl)benzoate is increasingly studied for its potential role in developing eco-friendly agrochemicals. Its structural motifs are also relevant to biodegradable materials, a hot topic in environmental science. Users searching for "chlorinated benzoate applications" or "sustainable chemical intermediates" will find this compound particularly intriguing due to its balance of reactivity and stability.
The synthesis of CAS No. 1804102-63-3 typically involves esterification and Friedel-Crafts acylation steps, highlighting its compatibility with industrial-scale production. Analytical techniques like HPLC and NMR spectroscopy are critical for quality control, ensuring its purity for high-value applications. Discussions around "scalable synthetic routes" and "analytical validation" in online forums underscore the compound's technical relevance. Furthermore, its low toxicity profile (when handled properly) aligns with the REACH and FDA guidelines, making it a safer alternative to traditional halogenated compounds.
From a commercial perspective, Methyl 2-chloro-6-(2-chloropropanoyl)benzoate is often cataloged by suppliers specializing in fine chemicals and custom synthesis. Its pricing and availability are frequently queried in search engines, reflecting its niche yet growing market. The compound's role in patented formulations further drives interest, especially among R&D professionals exploring "novel heterocyclic compounds" or "functional group transformations."
In summary, CAS No. 1804102-63-3 exemplifies the intersection of innovation and practicality in modern chemistry. Its applications span life sciences, material engineering, and industrial processes, resonating with trends like circular economy and molecular diversification. As research continues, this compound is poised to play a pivotal role in addressing challenges in healthcare and environmental sustainability.
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